

Spectroscopic Data of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine: A Technical Guide

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Compound of Interest

Compound Name: (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine

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Introduction

(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its structural characterization is fundamental for ensuring purity, verifying synthesis, and understanding its interactions with biological targets. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document presents predicted spectroscopic data for **(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine**, which serves as a reference for researchers. It also details generalized experimental protocols for acquiring such data for small organic molecules.

Chemical Structure

IUPAC Name: (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine Molecular Formula: $C_9H_{10}F_3N$

Molecular Weight: 189.18 g/mol CAS Number: 127852-21-5

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **(S)-1-[3-(Trifluoromethyl)phenyl]ethanamine**. These values are calculated using computational models and should be used as a reference for comparison with experimental data.

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.6-7.4	m	4H	Aromatic protons
~4.2	q	1H	CH-NH ₂
~1.8	s (broad)	2H	NH ₂
~1.4	d	3H	CH ₃

Predicted in CDCl₃

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
~145	Aromatic C (quaternary)
~130 (q, J \approx 32 Hz)	C-CF ₃
~129	Aromatic CH
~124 (q, J \approx 272 Hz)	CF ₃
~123	Aromatic CH
~122	Aromatic CH
~51	CH-NH ₂
~25	CH ₃

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3380-3300	Medium, sharp	N-H stretch (asymmetric and symmetric)
~3070	Weak	Aromatic C-H stretch
~2970	Weak	Aliphatic C-H stretch
~1610	Medium	N-H bend (scissoring)
~1450	Medium	C=C aromatic stretch
~1330	Strong	C-F stretch
~1160, 1120	Strong	C-F stretch
~800	Strong	Aromatic C-H bend (out-of-plane)

Predicted for neat liquid

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
189	Moderate	[M] ⁺ (Molecular Ion)
174	High	[M-CH ₃] ⁺
170	Low	[M-NH ₃] ⁺
145	Moderate	[M-C ₂ H ₄ N] ⁺
120	Low	[C ₇ H ₅ F ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for small organic molecules like **(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine**. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the sample.
- Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.

2. ^1H NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- Solvent: Chloroform-d (CDCl_3).
- Procedure:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Process the data by applying Fourier transformation, phasing, baseline correction, and referencing the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm).

3. ^{13}C NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 100 or 125 MHz).
- Solvent: Chloroform-d (CDCl_3).
- Procedure:
 - Use the same sample prepared for ^1H NMR.

- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.[\[1\]](#)
- A sufficient number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .[\[1\]](#)
- Process the data similarly to the ^1H spectrum, referencing to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- If the sample is a liquid, a simple and common method is to analyze it neat.
- Place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[\[2\]](#)
- Alternatively, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[\[3\]](#)

2. Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the prepared sample in the instrument's sample holder.
 - Acquire the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

- For a volatile compound like **(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine**, direct injection or coupling with Gas Chromatography (GC-MS) is suitable.
- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

2. Ionization (Electron Ionization - EI):

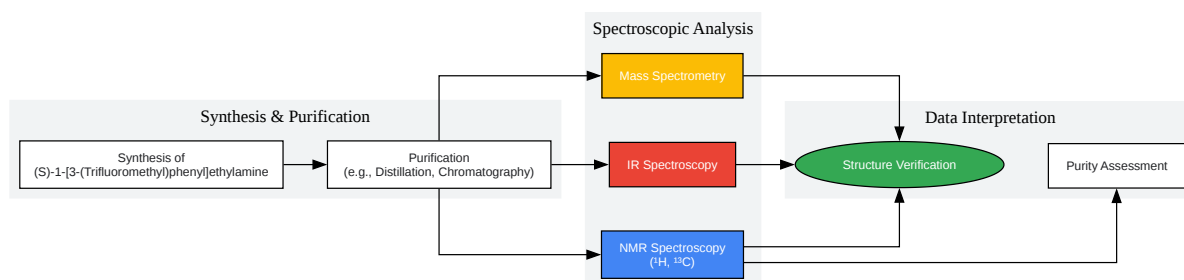
- Method: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Procedure:
 - The sample is introduced into the ion source, where it is vaporized.
 - A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.[\[4\]](#)[\[5\]](#)

3. Mass Analysis and Detection:

- Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral amine like **(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine**.



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